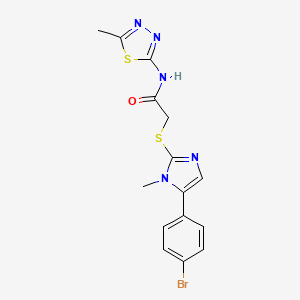
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14BrN5OS2 and its molecular weight is 424.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18BrN3O2S, with a molecular weight of approximately 384.3 g/mol. The structure features a thioether linkage, an imidazole ring, and a thiadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Molecular Weight | 384.3 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and imidazole moieties often exhibit significant antimicrobial properties. A study conducted on various derivatives demonstrated that modifications at specific positions on the thiadiazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study : In vitro assays showed that derivatives of 1,3,4-thiadiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and streptomycin .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.31 | Kumar et al. |
| HCC-2998 (Colon) | 5.48 | Kumar et al. |
| PC3 (Prostate) | 6.49 | Kumar et al. |
In these studies, the compound demonstrated significant cytotoxicity, suggesting that the presence of electron-withdrawing groups enhances its efficacy against tumor cells.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of DNA Synthesis : Compounds with thiadiazole and imidazole rings may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, leading to increased cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties which can protect normal cells while exerting cytotoxic effects on cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and nature of substituents on the thiadiazole and imidazole rings significantly influence biological activity. For instance:
- The introduction of halogen atoms (such as bromine) at specific positions increases antimicrobial efficacy.
- The presence of methyl groups enhances solubility and bioavailability.
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5OS2/c1-9-19-20-14(24-9)18-13(22)8-23-15-17-7-12(21(15)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJONYVKJNYAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













